Gly-Gly-Gly-PEG4-DBCO

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

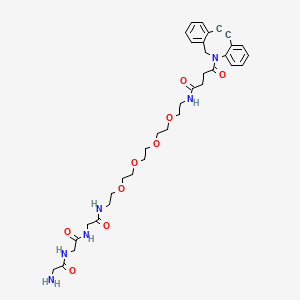

N-[2-[2-[2-[2-[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H46N6O9/c36-23-32(43)39-25-34(45)40-24-33(44)38-14-16-48-18-20-50-22-21-49-19-17-47-15-13-37-31(42)11-12-35(46)41-26-29-7-2-1-5-27(29)9-10-28-6-3-4-8-30(28)41/h1-8H,11-26,36H2,(H,37,42)(H,38,44)(H,39,43)(H,40,45) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQIPCHLKYRUJEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCNC(=O)CNC(=O)CNC(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H46N6O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

694.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Structural Elucidation and Application of Gly-Gly-Gly-PEG4-DBCO: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure, properties, and applications of the hetero-bifunctional linker, Gly-Gly-Gly-PEG4-DBCO. This molecule is of significant interest in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). Its unique tripartite structure, comprising a protease-cleavable peptide, a hydrophilic spacer, and a bioorthogonal reactive group, offers a sophisticated solution for the targeted delivery of therapeutic payloads.

Core Structure and Functional Components

This compound is a precisely engineered molecule designed for advanced bioconjugation strategies. Its structure can be deconstructed into three key functional components: a tri-glycine (Gly-Gly-Gly) peptide linker, a tetraethylene glycol (PEG4) spacer, and a dibenzocyclooctyne (DBCO) group.

-

Gly-Gly-Gly (Tri-glycine) Peptide Linker: This sequence of three glycine amino acids serves as a substrate for enzymatic cleavage. In the context of ADCs, this linker is designed to be stable in systemic circulation but is susceptible to cleavage by proteases, such as Cathepsin B, which are often overexpressed in the lysosomal compartments of tumor cells. This enzymatic cleavage is a critical mechanism for the controlled release of the cytotoxic payload at the target site. The flexibility of the glycine-rich sequence also contributes to the overall conformational freedom of the conjugate.

-

PEG4 (Tetraethylene Glycol) Spacer: The PEG4 spacer is a hydrophilic chain composed of four ethylene glycol units. Its primary role is to enhance the solubility and reduce the aggregation of the ADC, particularly when conjugated with hydrophobic drug payloads. The PEG spacer can also create a protective hydration shell around the conjugate, which may reduce immunogenicity and improve pharmacokinetic properties, leading to a longer circulation half-life. The defined length of the PEG4 spacer (approximately 1.4 nm) provides optimal spatial separation between the antibody and the payload, minimizing steric hindrance and preserving the biological activity of the antibody.[1]

-

DBCO (Dibenzocyclooctyne) Group: The DBCO group is a strained alkyne that is central to the "click chemistry" platform. Specifically, it participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal reaction. This reaction allows for the highly efficient and specific covalent ligation of the DBCO-functionalized linker to a molecule containing an azide group, without the need for a cytotoxic copper catalyst. This copper-free nature makes SPAAC ideal for bioconjugation in complex biological environments, including in vivo applications.

Physicochemical and Quantitative Data

The following table summarizes the key quantitative data for this compound, compiled from various commercial suppliers.

| Property | Value | Source(s) |

| Molecular Weight | 694.77 - 694.8 g/mol | [2][3][4][5] |

| Molecular Formula | C₃₅H₄₆N₆O₉ | [2][3][4][5] |

| Purity | ≥95% - 98% (typically determined by HPLC) | [2][3][4][6] |

| Solubility | Soluble in Water, DMSO, DCM, DMF, Methanol | [2][6][7] |

| Storage Conditions | -20°C | [2][3][5][6][7] |

| CAS Number | 2353409-80-8 | [2][3][5] |

| PEG4 Spacer Length | ~1.4 nm | [1] |

| DBCO UV Absorbance | ~309-310 nm | [8][9] |

| SPAAC Reaction Rate | Favorable second-order kinetics (~0.1 M⁻¹ s⁻¹) | [10] |

Experimental Protocols

General Workflow for Antibody-Drug Conjugate (ADC) Synthesis

The synthesis of an ADC using this compound typically follows a two-stage process: modification of the payload with an azide group, followed by conjugation to the antibody via the DBCO linker.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound, 2353409-80-8 | BroadPharm [broadpharm.com]

- 3. This compound - Creative Biolabs [creative-biolabs.com]

- 4. This compound, CAS 2353409-80-8 | AxisPharm [axispharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. This compound-西安齐岳生物 [0qy.com]

- 8. docs.aatbio.com [docs.aatbio.com]

- 9. benchchem.com [benchchem.com]

- 10. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]

An In-depth Technical Guide to Gly-Gly-Gly-PEG4-DBCO: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Gly-Gly-Gly-PEG4-DBCO, a heterobifunctional linker critical to the advancement of bioconjugation and the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs).

Core Chemical Properties

This compound is a versatile molecule composed of a triglycine (Gly-Gly-Gly) peptide, a tetraethylene glycol (PEG4) spacer, and a dibenzocyclooctyne (DBCO) group. The triglycine motif often serves as a cleavable linker by specific proteases, the hydrophilic PEG4 spacer enhances solubility and reduces aggregation, and the DBCO group enables highly efficient and specific copper-free click chemistry reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C35H46N6O9 | [][2] |

| Molecular Weight | 694.77 g/mol | [][2] |

| CAS Number | 2353409-80-8 | [][2] |

| Purity | Typically ≥95% - 98% | [][2][3] |

| Appearance | White to off-white solid or oil | [4] |

| Solubility | Soluble in Water, DMSO, DMF, DCM, and Methanol | [] |

| Storage Conditions | Store at -20°C, protected from light and moisture. | [][2][5] |

| Stability | Stable for at least one year at -20°C as a solid. In solvent, stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C.[5] |

Synthesis of this compound: A Proposed Experimental Protocol

Step 1: Solid-Phase Synthesis of the Triglycine Peptide

This step utilizes standard Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-Gly-Wang resin

-

Fmoc-Gly-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

20% Piperidine in DMF (deprotection solution)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol

Protocol:

-

Resin Swelling: Swell Fmoc-Gly-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound glycine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF, DCM, and Methanol.

-

First Coupling: In a separate vessel, pre-activate Fmoc-Gly-OH (3 equivalents) with DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF for 15 minutes. Add the activated amino acid solution to the deprotected resin and allow it to react for 2 hours at room temperature.

-

Washing: Wash the resin with DMF, DCM, and Methanol to remove excess reagents.

-

Repeat Deprotection and Coupling: Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps with another molecule of Fmoc-Gly-OH to form the triglycine peptide on the resin.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection to expose the N-terminal amine of the triglycine peptide.

-

Washing and Drying: Wash the resin extensively with DMF, DCM, and Methanol, and then dry the H2N-Gly-Gly-Gly-Wang resin under vacuum.

Step 2: Coupling of the PEG4 Spacer

Materials:

-

H2N-Gly-Gly-Gly-Wang resin

-

Fmoc-NH-PEG4-COOH

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

DMF

Protocol:

-

Activation and Coupling: Dissolve Fmoc-NH-PEG4-COOH (2 eq.), HATU (1.95 eq.), and DIPEA (4 eq.) in DMF. Add this solution to the dried H2N-Gly-Gly-Gly-Wang resin.

-

Reaction: Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

-

Washing: Wash the resin with DMF, DCM, and Methanol to remove unreacted reagents.

-

Fmoc Deprotection: Remove the Fmoc group from the PEG spacer by treating the resin with 20% piperidine in DMF for 20 minutes.

-

Washing and Drying: Wash the resin with DMF, DCM, and Methanol, and dry the H2N-PEG4-Gly-Gly-Gly-Wang resin under vacuum.

Step 3: Conjugation of the DBCO Moiety

Materials:

-

H2N-PEG4-Gly-Gly-Gly-Wang resin

-

DBCO-NHS ester

-

DIPEA

-

DMF

Protocol:

-

Coupling: Swell the H2N-PEG4-Gly-Gly-Gly-Wang resin in DMF. Add a solution of DBCO-NHS ester (1.5 eq.) and DIPEA (3 eq.) in DMF to the resin.

-

Reaction: Let the reaction proceed overnight at room temperature.

-

Washing: Wash the resin thoroughly with DMF, DCM, and Methanol.

Step 4: Cleavage and Purification

Materials:

-

DBCO-PEG4-Gly-Gly-Gly-Wang resin

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

-

Cold diethyl ether

-

Acetonitrile

-

Water

-

Reverse-phase HPLC system with a C18 column

Protocol:

-

Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the linker from the Wang resin.

-

Precipitation: Filter the resin and precipitate the crude product by adding the filtrate to cold diethyl ether.

-

Collection: Centrifuge the mixture to pellet the crude product, decant the ether, and repeat the ether wash.

-

Drying: Dry the crude product under vacuum.

-

Purification: Purify the crude this compound by reverse-phase high-performance liquid chromatography (RP-HPLC) using a water/acetonitrile gradient containing 0.1% TFA.

-

Lyophilization: Lyophilize the pure fractions to obtain the final product as a white solid.

Experimental Workflow for Antibody-Drug Conjugation

This compound is primarily used in a two-step bioconjugation process to create ADCs. First, an azide functionality is introduced into the antibody. Then, the DBCO-containing linker-payload is attached via copper-free click chemistry.

Step 1: Antibody Modification with an Azide Group

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Azido-PEG4-NHS ester

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Desalting column

Protocol:

-

Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in an amine-free buffer like PBS.

-

Reagent Preparation: Dissolve Azido-PEG4-NHS ester in anhydrous DMSO to a concentration of 10 mM immediately before use.

-

Conjugation: Add a 10- to 20-fold molar excess of the Azido-PEG4-NHS ester solution to the antibody solution. The final concentration of DMSO should be kept below 10% to avoid antibody denaturation.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

Purification: Remove excess azide reagent and byproducts using a desalting column, eluting with PBS.

-

Characterization: Determine the degree of labeling (DOL) by UV-Vis spectroscopy or mass spectrometry.

Step 2: Copper-Free Click Chemistry with this compound-Payload

Materials:

-

Azide-modified antibody

-

This compound-Payload conjugate

-

PBS buffer, pH 7.4

Protocol:

-

Reaction Setup: Add the this compound-Payload conjugate to the azide-modified antibody solution. A 1.5- to 5-fold molar excess of the DBCO-construct over the azide-modified antibody is typically used.

-

Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by HPLC or SDS-PAGE.

-

Purification: Purify the resulting ADC from unreacted linker-payload and other impurities using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

-

Characterization: Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as UV-Vis spectroscopy, HIC-HPLC, and SEC.

Visualizing the Processes

To better illustrate the synthesis and application of this compound, the following diagrams have been generated using the DOT language.

References

The Pivotal Role of the PEG4 Spacer in DBCO Linkers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and targeted therapeutics, the precision and efficiency of molecular conjugation are paramount. Dibenzocyclooctyne (DBCO) reagents have become a cornerstone of copper-free click chemistry, enabling specific and bioorthogonal ligations in complex biological environments. A critical advancement in this field is the incorporation of a short, hydrophilic tetraethylene glycol (PEG4) spacer into DBCO linkers. This technical guide explores the multifaceted role of the PEG4 spacer, detailing its impact on solubility, stability, reaction kinetics, and overall conjugate performance, supported by quantitative data and experimental methodologies.

The Fundamental Challenge: Hydrophobicity in Bioconjugation

A significant hurdle in labeling biomolecules is the inherent hydrophobicity of many essential reagents, including the DBCO moiety itself. This characteristic can lead to several challenges in the aqueous environments required for most biological applications:

-

Poor Aqueous Solubility: Difficulty in dissolving the linker, often requiring the use of organic co-solvents like DMSO or DMF that can be detrimental to sensitive proteins.

-

Aggregation: The hydrophobic nature of the linker-payload can induce the conjugated biomolecule (e.g., an antibody) to aggregate, compromising its function and stability.[1][2]

-

Increased Immunogenicity: Aggregated proteins are more likely to elicit an unwanted immune response.[1][3]

-

Rapid Clearance: Hydrophobic conjugates are often quickly cleared from circulation, reducing their therapeutic window.[4]

The introduction of a PEG4 spacer is a strategic design choice to directly counteract these issues.[1]

Core Functions of the PEG4 Spacer

The tetraethylene glycol (PEG4) spacer is a short, discrete chain of four repeating ethylene oxide units. Its incorporation into a DBCO linker imparts several crucial advantages that enhance the performance of the resulting bioconjugate.[1]

The primary and most impactful role of the PEG4 spacer is to increase the hydrophilicity of the DBCO linker.[1][5] Each ether oxygen in the PEG chain can hydrogen-bond with approximately three water molecules, creating a hydration shell around the linker.[5] This "stealth" effect significantly improves the aqueous solubility of the entire conjugate and shields the hydrophobic DBCO and payload molecules.[2][6][7] By preventing the close packing of conjugated biomolecules, the PEG4 spacer effectively mitigates the risk of aggregation.[1][2]

The PEG4 unit acts as a flexible arm, extending the DBCO reactive group away from the surface of the biomolecule to which it is attached.[1][8] This spatial separation reduces steric hindrance, allowing for more efficient access and reaction with an azide-modified target molecule.[1] The result is often a faster and more complete conjugation, leading to higher yields and a more homogenous final product.[1][8]

In therapeutic applications, such as antibody-drug conjugates (ADCs), the properties of the linker are critical to the drug's overall performance. PEGylation, even with a short spacer like PEG4, contributes to:

-

Increased Stability: The hydrophilic shield provided by the PEG linker can enhance the stability of the conjugate in complex biological fluids by reducing non-specific interactions and protecting it from enzymatic degradation.[1][3][6]

-

Longer Circulation Time: By increasing the overall size and hydrophilicity of the conjugate, PEG linkers help to reduce renal clearance and prolong the molecule's half-life in circulation, allowing for more effective targeting.[2][3][4][9]

-

Reduced Immunogenicity: The PEG spacer can mask antigenic epitopes on the conjugate, lowering the risk of an immune response.[3][4][6]

Quantitative Data Presentation

The advantages conferred by the PEG4 spacer can be quantified through direct comparison with non-PEGylated counterparts.

Table 1: Comparison of Aqueous Solubility of DBCO Reagents

| Reagent | Aqueous Solubility | Notes |

| DBCO-NHS Ester | Poorly soluble | Requires dissolution in an organic co-solvent (e.g., DMSO, DMF) before addition to the aqueous reaction.[1] |

| DBCO-PEG4-NHS Ester | Soluble up to 5.5 mM | The hydrophilic PEG4 spacer significantly improves water solubility, facilitating direct use in aqueous buffers.[1][10] |

| DBCO-PEG4-Maleimide | Soluble up to 6.6 mM | The reaction solution may initially appear cloudy but typically clears as the reaction progresses.[1][10] |

Table 2: Impact of PEG Spacers on ADC Pharmacokinetics

| ADC Linker Feature | Impact on Pharmacokinetics (PK) | Rationale |

| No PEG Spacer | Rapid clearance | Increased hydrophobicity leads to faster clearance from circulation.[4] |

| Short PEG Spacer (e.g., PEG4, PEG8) | Slower clearance, longer half-life | The hydrophilic PEG chain forms a hydration shell, reducing non-specific clearance and improving circulation time.[4][11] |

| Long PEG Spacer (e.g., PEG10K) | Significantly prolonged half-life | Larger PEG chains have a more pronounced effect on increasing hydrodynamic radius, which dramatically reduces renal filtration.[12][13] |

Visualization of Concepts and Workflows

Experimental Protocols

The following provides a generalized methodology for the conjugation of a DBCO-PEG4-activated molecule to an azide-modified antibody.

-

Azide-modified antibody (Ab-N₃) in a suitable buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4). Note: Avoid buffers containing primary amines like Tris if using an NHS-ester variant of the DBCO linker.[10]

-

DBCO-PEG4-Payload (e.g., DBCO-PEG4-MMAE).

-

Reaction Buffer: PBS, pH 7.4.

-

Quenching Reagent (optional, for NHS ester reactions): e.g., 1 M Tris-HCl, pH 8.0.

-

Purification System: Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) system.

-

Anhydrous DMSO or DMF (only if needed for initial stock solution preparation).

-

Preparation of Reagents:

-

Prepare a stock solution of the DBCO-PEG4-Payload. Due to the enhanced solubility from the PEG4 spacer, it may be possible to dissolve it directly in the reaction buffer.[1] Alternatively, create a concentrated stock (e.g., 10-20 mM) in anhydrous DMSO.

-

Ensure the azide-modified antibody is at a suitable concentration (e.g., 1-10 mg/mL) in the reaction buffer.

-

-

Conjugation Reaction:

-

Add the DBCO-PEG4-Payload stock solution to the antibody solution to achieve a desired molar excess (typically 5- to 20-fold molar excess of the linker over the antibody).

-

Gently mix the reaction solution by inversion or slow vortexing. Do not shake vigorously to avoid denaturing the antibody.

-

Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The optimal time may need to be determined empirically.

-

-

Purification of the Conjugate:

-

Following incubation, remove the excess, unreacted DBCO-PEG4-Payload and any organic co-solvent.

-

For lab-scale preparations, use an SEC column (e.g., Sephadex G-25) equilibrated with the final formulation buffer.

-

For larger scale preparations, a TFF system is more efficient for buffer exchange and purification.

-

-

Characterization of the Final Conjugate:

-

Determine Drug-to-Antibody Ratio (DAR): Use UV-Vis spectroscopy to measure absorbance at 280 nm (for the antibody) and a wavelength specific to the payload. Alternatively, Hydrophobic Interaction Chromatography (HIC) can be used to resolve species with different DARs.

-

Assess Purity and Aggregation: Use Size Exclusion Chromatography (SEC-HPLC) to confirm the absence of aggregates and unreacted antibody.

-

Confirm Covalent Conjugation: SDS-PAGE analysis under reducing conditions can show a shift in the mass of the antibody chains, confirming successful conjugation.

-

Conclusion

The integration of a PEG4 spacer into DBCO reagents is a pivotal design feature that significantly enhances their performance in bioconjugation and drug development.[1] By improving aqueous solubility, mitigating aggregation, reducing steric hindrance, and enhancing biocompatibility, the PEG4 linker directly addresses key challenges associated with using hydrophobic labeling reagents in biological systems.[1] This leads to more efficient and reliable conjugation processes, resulting in final bioconjugates with improved stability, better pharmacokinetic profiles, and ultimately, greater potential for therapeutic and diagnostic success.

References

- 1. benchchem.com [benchchem.com]

- 2. purepeg.com [purepeg.com]

- 3. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. labinsights.nl [labinsights.nl]

- 5. books.rsc.org [books.rsc.org]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. researchgate.net [researchgate.net]

- 8. DBCO-PEG4-NHS ester [baseclick.eu]

- 9. Role of polyethylene glycol (PEG) linkers: trends in antibody conjugation and their pharmacokinetics -Journal of Radiopharmaceuticals and Molecular Probes | Korea Science [koreascience.kr]

- 10. interchim.fr [interchim.fr]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Lynchpin of Biocompatible Chemistry: A Technical Guide to the DBCO Group in Copper-Free Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioconjugation, the demand for highly efficient, specific, and biocompatible reactions is paramount. Copper-free click chemistry, a cornerstone of bioorthogonal chemistry, has emerged as a powerful tool to meet these demands. At the heart of this technology lies the dibenzocyclooctyne (DBCO) group, a key player that has revolutionized the way biomolecules are labeled, tracked, and engineered. This in-depth technical guide elucidates the core function of the DBCO group, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.

The Core Function of the DBCO Group: Strain-Promoted Reactivity

The primary function of the DBCO group is to participate in a highly efficient and selective reaction with azide-functionalized molecules known as the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1] Unlike the traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it ideal for applications in living systems.[2]

The reactivity of the DBCO group is driven by its inherent ring strain.[3][4] The eight-membered cyclooctyne ring is highly strained, and this strain is released upon the [3+2] cycloaddition reaction with an azide, forming a stable triazole linkage.[3][5] This reaction is highly bioorthogonal, meaning that neither the DBCO nor the azide group reacts with native functional groups found in biological systems, ensuring minimal off-target effects.[6][5]

Key Advantages of DBCO-Mediated Copper-Free Click Chemistry:

-

Biocompatibility: The absence of a copper catalyst makes it suitable for use in live cells, tissues, and even whole organisms.[5][7]

-

Fast Reaction Kinetics: The strain-promoted nature of the reaction leads to rapid conjugation, even at low concentrations.

-

High Specificity and Bioorthogonality: DBCO and azides react selectively with each other, avoiding side reactions with other biological molecules.[6][5]

-

Stability: Both DBCO and azide-modified biomolecules exhibit good stability under physiological conditions.[5][8]

-

High Yields: The reaction typically proceeds with high efficiency, resulting in excellent yields of the desired conjugate.[5][9]

Quantitative Data: Reaction Kinetics and Stability

The efficiency of a copper-free click chemistry reaction is often evaluated by its second-order rate constant. The following tables summarize key quantitative data for DBCO reactions.

Table 1: Second-Order Rate Constants for DBCO Reactions with Benzyl Azide

| Cyclooctyne Derivative | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| DBCO | ~0.1 - 2.0 | [10] |

| Sulfo-DBCO | 0.27 - 1.22 | [10] |

Table 2: Stability of DBCO-Modified IgG

| Storage Conditions | Loss of Reactivity | Reference |

| 4°C or -20°C for 4 weeks | ~3-5% | [8] |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of DBCO-based copper-free click chemistry. Below are protocols for key applications.

Protocol for Labeling Proteins with DBCO-NHS Ester

This protocol provides a general guideline for labeling primary amine groups on proteins with a DBCO-NHS ester.

Materials:

-

Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)[11]

-

DBCO-NHS ester[11]

-

Anhydrous DMSO or DMF[11]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[11]

-

Desalting column or dialysis equipment[11]

Procedure:

-

Prepare Protein Sample: Ensure the protein is in an amine-free buffer like PBS. Buffers containing primary amines such as Tris or glycine must be avoided.[11]

-

Prepare DBCO-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[11]

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the protein solution. The optimal molar excess may require optimization.[11]

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring.[11]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[11]

-

Purification: Remove excess, unreacted DBCO-NHS ester and byproducts using a desalting column or dialysis.[11]

Protocol for Labeling Oligonucleotides with DBCO

This protocol outlines the conjugation of an azide-modified molecule to a DBCO-functionalized oligonucleotide.

Materials:

-

DBCO-modified oligonucleotide

-

Azide-containing molecule (e.g., fluorescent dye, biotin)

-

DMSO or aqueous buffer (e.g., PBS)

Procedure:

-

Dissolve Oligonucleotide: Dissolve the DBCO-modified oligonucleotide in water or a suitable buffer.[7]

-

Dissolve Azide: Dissolve the azide-modified molecule in DMSO or water.[7]

-

Click Reaction: Add the azide solution to the oligonucleotide solution. A 2-4 fold molar excess of the azide is often used.[5]

-

Incubation: Vortex the mixture and incubate at room temperature. Reaction times can vary from a few hours to overnight.[7][12]

-

Purification: Purify the conjugated oligonucleotide using methods such as ethanol precipitation or HPLC.[7]

Protocol for Cell Surface Labeling

This two-step protocol involves metabolic labeling of cell surface glycans with an azide followed by reaction with a DBCO-functionalized molecule.

Materials:

-

Cells in culture

-

Azide-modified sugar (e.g., Ac₄ManNAz)

-

DBCO-functionalized detection reagent (e.g., DBCO-fluorophore)

-

PBS (pH 7.4)

Procedure:

-

Metabolic Labeling: Incubate cells with an azide-modified sugar for 1-3 days to allow for metabolic incorporation into cell surface glycans.[13]

-

Wash Cells: Wash the cells twice with PBS to remove unincorporated azide sugar.[14]

-

DBCO Labeling: Incubate the azide-labeled cells with the DBCO-functionalized detection reagent in growth media (e.g., 15 µM for 1 hour at 37°C).[14]

-

Wash Cells: Wash the cells three times with PBS to remove the excess DBCO reagent.[14]

-

Analysis: The cells are now labeled and ready for analysis by methods such as flow cytometry or fluorescence microscopy.[6]

Visualizing Workflows and Pathways

Graphviz diagrams provide a clear visual representation of complex workflows and logical relationships in DBCO-mediated click chemistry.

Conclusion

The DBCO group is a powerful and versatile tool in the field of copper-free click chemistry. Its unique combination of strain-promoted reactivity, biocompatibility, and bioorthogonality has enabled significant advancements in bioconjugation, drug delivery, and cellular imaging. By understanding the core principles and having access to reliable quantitative data and experimental protocols, researchers can effectively harness the power of DBCO to drive innovation and discovery in their respective fields. This guide provides a solid foundation for the application of DBCO-mediated click chemistry, paving the way for the development of novel therapeutics and diagnostic tools.

References

- 1. biochemistry.ucla.edu [biochemistry.ucla.edu]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. benchchem.com [benchchem.com]

- 7. glenresearch.com [glenresearch.com]

- 8. interchim.fr [interchim.fr]

- 9. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. glenresearch.com [glenresearch.com]

- 13. In Vivo Targeting of Metabolically Labeled Cancers with Ultra-Small Silica Nanoconjugates [thno.org]

- 14. vectorlabs.com [vectorlabs.com]

A Technical Guide to Sortase-Mediated Ligation Utilizing Triglycine Motifs

For Researchers, Scientists, and Drug Development Professionals

Sortase-mediated ligation (SML) has emerged as a powerful and versatile enzymatic tool for the precise, site-specific modification of proteins and other biomolecules.[1] This technique leverages the natural transpeptidation activity of sortase enzymes from Gram-positive bacteria to form a native peptide bond under mild reaction conditions, making it an invaluable method in protein engineering, drug development, and diagnostics.[1][2] This guide provides an in-depth exploration of the core mechanism, experimental protocols, and key applications of SML, with a specific focus on the widely used triglycine nucleophile.

The Core Mechanism of Sortase A Ligation

The most extensively studied and utilized sortase is Sortase A (SrtA) from Staphylococcus aureus.[2] In its natural context, SrtA anchors surface proteins to the bacterial cell wall by recognizing a specific C-terminal sorting signal, the LPXTG motif (where X can be any amino acid), and catalyzing its ligation to the pentaglycine cross-bridge of peptidoglycan.[2][3] This transpeptidation reaction is harnessed in biotechnology for a multitude of applications.[2]

The reaction proceeds in a two-step mechanism:

-

Acyl-Enzyme Intermediate Formation: SrtA identifies the LPXTG motif on the target protein (the substrate). Its active site cysteine residue performs a nucleophilic attack on the peptide bond between the threonine (T) and glycine (G) residues of the motif.[4][5] This results in the cleavage of the bond and the formation of a covalent thioacyl intermediate between the protein substrate and the enzyme.[4][6]

-

Nucleophilic Resolution and Ligation: The second substrate, a molecule bearing an N-terminal oligoglycine motif (commonly one to five glycines), acts as the nucleophile.[7] The N-terminal amino group of the glycine attacks the thioacyl intermediate, resolving it.[6] This step forms a new, stable peptide bond between the C-terminal threonine of the original LPXTG-containing protein and the N-terminal glycine of the nucleophile, releasing the regenerated sortase enzyme.[6]

Experimental Design and Protocols

Successful implementation of SML requires careful preparation of the three core reagents: the LPXTG-tagged substrate, the triglycine nucleophile, and the sortase enzyme.[8]

2.1. Reagent Preparation

-

LPXTG-Tagged Protein: The protein of interest must be engineered to display the LPXTG sortase recognition motif. This is typically achieved by standard molecular cloning techniques, fusing the LPXTG sequence to the C-terminus of the target protein, often followed by an affinity tag (e.g., His-tag) for purification.[8]

-

Triglycine Nucleophile: The triglycine motif (GGG) serves as the nucleophile for the reaction.[8] This component can be:

-

Sortase A Enzyme: A soluble, active variant of SrtA is required. Commonly, a truncated form of S. aureus SrtA, lacking its N-terminal transmembrane domain (e.g., SrtAΔN59), is expressed in E. coli and purified via an N-terminal His-tag.[9] For reactions requiring higher efficiency, kinetically enhanced variants, such as a pentamutant SrtA, are commercially available and show improved performance.[4][10]

2.2. General Protocol for Sortase-Mediated Ligation

The following is a generalized protocol for an in-vitro SML reaction. Optimization is often necessary depending on the specific substrates.

-

Reaction Assembly: In a microcentrifuge tube, combine the purified LPXTG-tagged protein, the triglycine nucleophile, and the Sortase A enzyme in a suitable reaction buffer.

-

Reaction Conditions:

-

Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5. (Note: Calcium is required for SrtA activity).

-

Reactant Concentrations:

-

-

Incubation: Incubate the reaction mixture at a controlled temperature, typically between 25°C and 37°C, for 2 to 24 hours.[9] Reaction progress can be monitored over time by taking aliquots and analyzing them by SDS-PAGE or mass spectrometry.

-

Purification: After the reaction, the desired ligated product must be purified from unreacted substrates, the sortase enzyme, and reaction byproducts. This is commonly achieved using affinity chromatography. For instance, if the LPXTG-protein has a C-terminal His-tag and the sortase has an N-terminal His-tag, the final product will be untagged and can be separated from the His-tagged components.[13]

Quantitative Data and Reaction Optimization

The efficiency of SML is influenced by several factors. While precise yields are substrate-dependent, several strategies have been developed to maximize the formation of the desired product.

| Factor | Wild-Type SrtA | Enhanced SrtA Variants (e.g., 5M) | Strategy for Optimization | Rationale & Reference |

| Reaction Rate | Slower kinetics | Significantly faster kinetics | Use engineered sortase variants | Mutations enhance catalytic activity, reducing reaction times.[4][10] |

| Reversibility | Reversible | Reversible | Use excess nucleophile or depsipeptides | Excess GGG-nucleophile drives equilibrium forward. Depsipeptides create an ester linkage that, upon cleavage, releases a poorly reactive alcohol, rendering the reaction effectively irreversible.[11][12][14] |

| Yield | Moderate to High | High | Metal-Assisted SML (MA-SML) | Adding Ni²+ to a reaction with a C-terminal LPXTGGHH₅ tag blocks reaction reversibility and improves yields, even with equimolar substrates.[12][15] |

| Substrate Scope | Limited to LPXTG | Can be evolved for other motifs (e.g., LAXTG) | Use evolved orthogonal sortases | Allows for simultaneous, specific labeling of multiple proteins in one pot.[16] |

Applications in Drug Development and Research

The precision and mild conditions of SML make it a premier tool for bioconjugation in various fields.

-

Antibody-Drug Conjugates (ADCs): SML enables the site-specific attachment of cytotoxic drugs to antibodies. By engineering an LPXTG motif at a specific site on an antibody, a triglycine-linked drug can be attached, yielding a homogeneous ADC population with a defined drug-to-antibody ratio (DAR). This improves therapeutic efficacy and reproducibility compared to traditional random conjugation methods.[1][4]

-

Protein Labeling: Fluorophores, biotin, or bioorthogonal handles can be conjugated to proteins for use in advanced imaging, cell tracking, and pull-down assays.[1][2]

-

Protein Cyclization: By engineering a protein with a C-terminal LPXTG motif and an N-terminal glycine, sortase can be used to ligate the two ends, creating a circular polypeptide. This can significantly increase the protein's thermal stability and resistance to proteases.[6]

-

Immobilization and Nanomaterials: Proteins can be covalently attached to surfaces, nanoparticles, or beads for applications in diagnostics, biocatalysis, and the construction of functional nanostructures.[8][9]

-

Segmental Isotope Labeling: For large proteins studied by NMR, individual domains can be expressed with different isotopic labels and then ligated together using SML. This allows for detailed structural analysis of specific regions within a large complex.[10]

References

- 1. Sortase-Mediated Conjugation: Protein & Antibody Engineering - Bio-Connect [bio-connect.nl]

- 2. researchgate.net [researchgate.net]

- 3. Sortase mediated ligation [diposit.ub.edu]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Sortases, Surface Proteins, and Their Roles in Staphylococcus aureus Disease and Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protein Ligation in Living Cells Using Sortase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Challenges in the use of sortase and other peptide ligases for site-specific protein modification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Site-Specific Protein Labeling via Sortase-Mediated Transpeptidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sortase-Mediated Ligation of Purely Artificial Building Blocks [mdpi.com]

- 10. Optimization of sortase A ligation for flexible engineering of complex protein systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Depsipeptide substrates for sortase-mediated N-terminal protein ligation | Springer Nature Experiments [experiments.springernature.com]

- 12. Efficient Sortase-Mediated Ligation using a Common C-terminal Fusion Tag - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dspace.mit.edu [dspace.mit.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Collection - Efficient Sortase-Mediated Ligation Using a Common CâTerminal Fusion Tag - Bioconjugate Chemistry - Figshare [figshare.com]

- 16. Reprogramming the specificity of sortase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Gly-Gly-Gly-PEG4-DBCO: A Versatile Tool in Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties and applications of Gly-Gly-Gly-PEG4-DBCO, a heterobifunctional linker integral to advancements in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). This document outlines its chemical and physical characteristics, provides detailed experimental protocols for its use in strain-promoted alkyne-azide cycloaddition (SPAAC), and illustrates a typical bioconjugation workflow.

Core Concepts: Structure and Functionality

This compound is a sophisticated linker molecule meticulously designed for covalent labeling and crosslinking of biomolecules. Its structure comprises three key functional components:

-

Dibenzocyclooctyne (DBCO) Group: This strained alkyne is the reactive handle for copper-free "click chemistry." It readily and specifically reacts with azide-functionalized molecules to form a stable triazole linkage, even in complex biological media. This bioorthogonality ensures that the reaction is highly selective and does not interfere with native biological processes.

-

Polyethylene Glycol (PEG4) Spacer: The tetraethylene glycol spacer is a hydrophilic chain that enhances the solubility of the molecule and its conjugates in aqueous environments. This property is crucial for preventing aggregation and improving the pharmacokinetic profile of the resulting bioconjugate.

-

Triglycine (Gly-Gly-Gly) Peptide: This tripeptide sequence can act as a cleavable linker in certain biological contexts, susceptible to enzymatic cleavage. This feature is particularly valuable in the design of ADCs, allowing for the controlled release of a cytotoxic payload within the target cell.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C35H46N6O9 |

| Molecular Weight | 694.8 g/mol [1][2][3] |

| Purity | Typically ≥95% - 98%[4][5] |

| Solubility | Soluble in Water, DMSO, DCM, DMF, Methanol[5] |

| Storage Conditions | Store at -20°C, protected from light and moisture.[3][6] |

| Appearance | White to off-white solid or oil |

| CAS Number | 2353409-80-8[1][2][3][4][5] |

Experimental Protocol: Protein Labeling via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol provides a general methodology for the conjugation of this compound to an azide-modified protein. The molar excess of the DBCO linker and reaction conditions may require optimization depending on the specific protein and desired degree of labeling.

Materials:

-

Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Desalting column (e.g., PD-10) for purification

-

Reaction tubes

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Ensure the azide-modified protein is at a concentration of 1-10 mg/mL in a suitable buffer.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the azide-modified protein solution.

-

Gently mix the reaction solution. It is advisable to keep the final DMSO concentration below 10% to minimize the risk of protein denaturation.

-

-

Incubation:

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle agitation. The optimal incubation time should be determined empirically.

-

-

Purification:

-

Remove the unreacted this compound and byproducts by size-exclusion chromatography using a desalting column equilibrated with the desired storage buffer.

-

Collect the fractions containing the labeled protein.

-

-

Characterization:

-

Confirm the successful conjugation and determine the degree of labeling using analytical techniques such as SDS-PAGE, mass spectrometry (MS), or HPLC.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the fundamental principles of SPAAC and a typical experimental workflow for bioconjugation using this compound.

References

Methodological & Application

Application Notes and Protocols for Antibody Conjugation using Gly-Gly-Gly-PEG4-DBCO

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gly-Gly-Gly-PEG4-DBCO linker is a heterobifunctional crosslinker designed for the development of antibody-drug conjugates (ADCs). This linker system facilitates the conjugation of a payload to an antibody through a two-step process involving an initial antibody modification followed by a copper-free click chemistry reaction. The linker comprises three key components: a triglycine (Gly-Gly-Gly) peptide, a polyethylene glycol (PEG4) spacer, and a dibenzocyclooctyne (DBCO) group. The triglycine motif can function as a cleavable peptide linker, susceptible to cleavage by certain lysosomal proteases, enabling controlled drug release within the target cell. The hydrophilic PEG4 spacer enhances the solubility and reduces aggregation of the resulting ADC.[1] The DBCO group allows for a highly efficient and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with an azide-functionalized payload, eliminating the need for a potentially cytotoxic copper catalyst.[2]

This document provides detailed protocols for the conjugation of a payload to an antibody using the this compound linker, methods for the characterization of the resulting ADC, and an overview of a relevant biological context.

Principle of the Method

The conjugation strategy involves two main stages:

-

Antibody Modification: The this compound linker, typically activated as an N-hydroxysuccinimide (NHS) ester, is reacted with the primary amines (e.g., lysine residues) on the surface of the antibody. This reaction forms a stable amide bond, resulting in a DBCO-functionalized antibody.

-

Payload Conjugation: The DBCO-modified antibody is then reacted with an azide-functionalized payload (e.g., a cytotoxic drug). The DBCO and azide moieties undergo a rapid and specific SPAAC reaction to form a stable triazole linkage, yielding the final antibody-drug conjugate.

Experimental Protocols

Protocol 1: Antibody Modification with this compound-NHS Ester

This protocol describes the covalent attachment of the DBCO linker to the antibody.

Materials:

-

Antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound-NHS Ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Spin Desalting Columns (e.g., 7K MWCO)

Procedure:

-

Antibody Preparation:

-

Ensure the antibody solution is at a concentration of 1-10 mg/mL in an amine-free buffer like PBS. If the buffer contains primary amines (e.g., Tris), exchange it with PBS using a suitable method like dialysis or a spin desalting column.

-

-

DBCO-NHS Ester Preparation:

-

Immediately before use, prepare a 10 mM stock solution of this compound-NHS Ester in anhydrous DMSO.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the 10 mM DBCO-NHS ester solution to the antibody solution.

-

Ensure the final concentration of DMSO in the reaction mixture does not exceed 10% (v/v) to maintain antibody integrity.

-

Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

-

-

Quenching:

-

To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted DBCO-NHS ester and quenching reagent using a spin desalting column equilibrated with PBS. Follow the manufacturer's instructions for the column.

-

-

Characterization:

-

Determine the concentration of the purified DBCO-modified antibody using a spectrophotometer at 280 nm.

-

The degree of labeling (DOL), which is the number of DBCO molecules per antibody, can be estimated by measuring the absorbance at 280 nm (for the antibody) and ~309 nm (for the DBCO group).[2]

-

Protocol 2: Payload Conjugation via Copper-Free Click Chemistry

This protocol details the conjugation of an azide-modified payload to the DBCO-functionalized antibody.

Materials:

-

Purified DBCO-modified antibody

-

Azide-functionalized payload (e.g., Azido-PEG-MMAE)

-

PBS, pH 7.4

Procedure:

-

Reaction Setup:

-

Add the azide-functionalized payload to the purified DBCO-antibody solution. A 1.5 to 5-fold molar excess of the azide-payload over the DBCO-antibody is recommended.

-

-

Incubation:

-

Incubate the reaction mixture for 4-12 hours at 4°C or for 2-4 hours at room temperature. Longer incubation times can be used to improve conjugation efficiency.

-

-

Purification:

-

Purify the resulting ADC from excess payload and other reagents using size-exclusion chromatography (SEC) or dialysis.

-

-

Characterization:

-

Characterize the final ADC for purity, aggregation, and drug-to-antibody ratio (DAR).

-

Data Presentation: Characterization of the ADC

The successful synthesis of an ADC requires thorough characterization. The following tables summarize key parameters and methods for evaluating the this compound conjugated antibody.

Table 1: Quantitative Parameters for ADC Characterization

| Parameter | Method | Typical Expected Outcome | Reference |

| Drug-to-Antibody Ratio (DAR) | UV/Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Liquid Chromatography-Mass Spectrometry (LC-MS) | A well-defined average DAR, often targeted between 2 and 4, with a narrow distribution of drug-loaded species. | [3] |

| Purity and Aggregation | Size-Exclusion Chromatography (SEC) | High monomer content (>95%) with minimal aggregation or fragmentation. | [4] |

| In Vitro Plasma Stability | Incubation in plasma followed by ELISA or LC-MS analysis | Minimal premature drug release over a specified time course (e.g., <5% release over 7 days). | [5] |

| Cleavage by Cathepsin B | Incubation with recombinant Cathepsin B followed by HPLC or LC-MS analysis | The Gly-Gly-Gly linker is expected to be relatively stable to Cathepsin B cleavage compared to sequences like Val-Cit. | [6] |

Table 2: Comparison of DAR Determination Methods

| Method | Principle | Advantages | Disadvantages | Reference |

| UV/Vis Spectroscopy | Measures absorbance of the antibody (280 nm) and the payload (at its specific λmax) to calculate an average DAR. | Rapid and simple. | Provides only an average DAR, not the distribution of different species. Requires a payload with a distinct UV absorbance from the antibody. | [3] |

| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity. The number of conjugated drugs increases hydrophobicity, leading to different retention times. | Provides information on the distribution of different DAR species (DAR 0, 2, 4, etc.). Non-denaturing conditions. | May not fully resolve all species. Requires method development. | [3] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates ADC species by LC and determines their precise molecular weights by MS. | Highly accurate and detailed characterization of all ADC species. | Requires specialized equipment and expertise. Can be complex for heterogeneous mixtures. | [3] |

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and characterization of an ADC using the this compound linker.

References

- 1. adcreview.com [adcreview.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Measurement and Mathematical Characterization of Cell-Level Pharmacokinetics of Antibody-Drug Conjugates: A Case Study with Trastuzumab-vc-MMAE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 6. Cathepsin-Mediated Cleavage of Peptides from Peptide Amphiphiles Leads to Enhanced Intracellular Peptide Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Gly-Gly-Gly-PEG4-DBCO

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] This "click chemistry" reaction occurs between a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), and an azide-functionalized molecule, forming a stable triazole linkage.[2][3] The reaction is highly efficient, specific, and proceeds under mild, physiological conditions, making it an invaluable tool for bioconjugation, drug delivery, and molecular imaging.[1][2]

This document provides a detailed guide for utilizing Gly-Gly-Gly-PEG4-DBCO , a versatile linker molecule, in SPAAC reactions. This linker incorporates several key features:

-

DBCO group: The reactive moiety for the copper-free click reaction with azides.

-

Polyethylene glycol (PEG4) spacer: A hydrophilic linker that enhances water solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugate.[1] The presence of a PEG linker has been shown to increase SPAAC reaction rates.[4][5]

-

Tri-glycine (Gly-Gly-Gly) peptide: This sequence can serve as a recognition site for specific proteases, enabling the development of cleavable linkers in applications like antibody-drug conjugates (ADCs).

These application notes will cover the necessary protocols, reaction optimization, and data interpretation for the successful implementation of this compound in your research.

Data Presentation

The rate of a SPAAC reaction is influenced by several factors, including the specific structures of the DBCO and azide reactants, solvent, pH, and temperature. The quantitative data below, presented in tables, summarizes the impact of these variables on reaction kinetics, providing a baseline for experimental design.

| Table 1: Effect of Buffer and pH on SPAAC Second-Order Rate Constants (k₂) | |

| Buffer (pH) | Second-Order Rate Constant (M⁻¹s⁻¹) |

| PBS (pH 7) | 0.32–0.85 |

| HEPES (pH 7) | 0.55–1.22 |

| Data derived from reactions of Sulfo DBCO-amine with model azides at 25°C and 37°C. Generally, higher pH values tend to increase reaction rates, though this effect is buffer-dependent.[4][5][6] |

| Table 2: Comparison of SPAAC Rate Constants for Different DBCO Constructs | |

| DBCO Construct | Second-Order Rate Constant (M⁻¹s⁻¹) |

| Sulfo DBCO-amine (unconjugated) | 0.27 - 1.22 |

| DBCO-PEG5-Trastuzumab | 0.18 - 0.37 |

| This data illustrates that while steric hindrance from large biomolecules like antibodies can slow the reaction, the inclusion of a PEG spacer enhances the reaction rate compared to a non-PEGylated equivalent. The presence of a PEG linker has been reported to increase reaction rates by an average of 31 ± 16%.[4][5][7] |

| Table 3: General Second-Order Rate Constants for DBCO Derivatives | |

| Cyclooctyne Derivative | Typical Second-Order Rate Constant (M⁻¹s⁻¹) |

| DBCO Derivatives | ~0.1 - 2.0 |

| This table provides a general reference range for the expected reaction rates of various DBCO derivatives with azide-containing molecules.[6][8] |

Experimental Protocols

This section provides detailed methodologies for performing a SPAAC reaction with this compound and a model azide-containing small molecule, including reaction monitoring and product purification.

Protocol 1: General Procedure for SPAAC Bioconjugation

This protocol outlines the steps for conjugating this compound to an azide-functionalized small molecule.

Materials:

-

This compound

-

Azide-containing molecule of interest

-

Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4, or HEPES buffer, pH 7.0-7.5. Crucially, ensure the buffer is free of sodium azide (NaN₃) , as it will react with the DBCO group.[1][9]

-

Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Microcentrifuge tubes

-

UV-Vis Spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.

-

Prepare a stock solution of the azide-containing molecule in a compatible solvent (e.g., DMSO, water, or the reaction buffer). The concentration should be determined based on the desired reaction scale.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the desired amount of the azide-containing molecule.

-

Add the this compound stock solution. A 1.5 to 3-fold molar excess of the DBCO reagent over the azide-containing molecule is often recommended to ensure complete consumption of the limiting reagent.[9]

-

Add the reaction buffer to achieve the final desired concentrations. If using a DMSO stock solution, ensure the final concentration of DMSO in the reaction mixture is below 20% to maintain the stability of most biomolecules.[3]

-

-

Incubation:

-

Reaction Monitoring (Optional but Recommended):

-

The progress of the reaction can be monitored by UV-Vis spectroscopy. The DBCO group has a characteristic absorbance maximum at approximately 309 nm, which will decrease as it is consumed during the reaction.[1] (See Protocol 2 for details).

-

-

Purification of the Conjugate:

-

Once the reaction is complete, the final conjugate can be purified from excess reagents using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC), which is well-suited for small molecules.[11] (See Protocol 3 for a general guideline).

-

Protocol 2: Monitoring SPAAC Reaction Progress by UV-Vis Spectroscopy

Procedure:

-

Spectrophotometer Setup:

-

Set up a UV-Vis spectrophotometer to measure absorbance at 309 nm.

-

-

Sample Preparation:

-

Prepare the reaction mixture as described in Protocol 1. The initial concentration of this compound should be sufficient to give an absorbance reading within the linear range of the instrument.

-

Use a reference cuvette containing the reaction buffer and the azide-containing molecule to zero the spectrophotometer.

-

-

Data Acquisition:

-

Initiate the reaction by adding the this compound to the cuvette containing the azide and buffer.

-

Immediately begin monitoring the absorbance at 309 nm over time. Record data points at regular intervals until the absorbance value stabilizes, indicating the reaction has reached completion.[1]

-

Protocol 3: Purification of the Conjugate by RP-HPLC

Procedure:

-

System Preparation:

-

Equilibrate a C18 reverse-phase HPLC column with the initial mobile phase conditions. A common mobile phase system for small molecules is a gradient of acetonitrile in water, often with 0.1% trifluoroacetic acid (TFA) as an additive.[11]

-

-

Sample Injection:

-

Inject the reaction mixture onto the equilibrated column.

-

-

Gradient Elution:

-

Run a linear gradient of increasing acetonitrile concentration (e.g., 5% to 95% acetonitrile over 20 minutes) to elute the components.[11] The more hydrophobic, DBCO-containing starting material and the final conjugate will be retained longer than the typically more polar unreacted azide.

-

-

Fraction Collection:

-

Monitor the elution profile using a UV detector (e.g., at 280 nm for peptides/proteins and 309 nm for the DBCO-containing species).

-

Collect fractions corresponding to the desired product peak.

-

-

Analysis and Recovery:

-

Analyze the collected fractions for purity (e.g., by analytical HPLC or mass spectrometry).

-

Combine the pure fractions and remove the solvent (e.g., by lyophilization) to recover the purified conjugate.

-

Mandatory Visualizations

Caption: A diagram illustrating the SPAAC reaction pathway.

Caption: A flowchart of the experimental workflow for SPAAC.

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. broadpharm.com [broadpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. interchim.fr [interchim.fr]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. researchgate.net [researchgate.net]

Application Notes: Site-Specific Protein Labeling using Gly-Gly-Gly-PEG4-DBCO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of proteins is a cornerstone of modern biotechnology, enabling the creation of precisely engineered bioconjugates for therapeutic and diagnostic applications. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry," has emerged as a powerful tool for this purpose due to its high specificity, efficiency, and biocompatibility. The Gly-Gly-Gly-PEG4-DBCO linker is a high-purity reagent designed for SPAAC, facilitating the covalent attachment of molecules to azide-modified proteins without the need for a cytotoxic copper catalyst.[1][2]

This linker features a Dibenzocyclooctyne (DBCO) group, a strained alkyne that reacts selectively with azide moieties to form a stable triazole linkage.[2][3] The hydrophilic tetra-polyethylene glycol (PEG4) spacer enhances solubility and reduces steric hindrance, while the tri-glycine (Gly-Gly-Gly) peptide motif can improve flexibility and accessibility.[3] These features make this compound an ideal choice for developing advanced bioconjugates, including Antibody-Drug Conjugates (ADCs), imaging agents, and other protein-based tools.[4][5]

Principle of Action: Copper-Free Click Chemistry

The core of this labeling strategy is the bioorthogonal reaction between a DBCO group and an azide group.[6] "Bioorthogonal" signifies that the reaction can proceed within a complex biological system without interfering with native biochemical processes.[6]

-

Protein Modification : The target protein must first be modified to introduce an azide (-N3) group at a specific site. This can be achieved through various methods, such as enzymatic modification (e.g., using Sortase A), metabolic labeling, or the incorporation of unnatural amino acids (e.g., p-azido-L-phenylalanine).

-

SPAAC Reaction : The azide-modified protein is then incubated with the this compound linker. The ring strain of the DBCO group drives a [3+2] cycloaddition with the azide, forming a stable covalent triazole bond. This reaction is highly efficient and proceeds under mild, aqueous conditions.[3][7]

The key advantage of the SPAAC reaction is that it eliminates the need for the Cu(I) catalyst required in conventional click chemistry (CuAAC), which can be toxic to cells and detrimental to protein integrity.[1][2]

Data and Specifications

Linker Properties & Reaction Parameters

The following tables summarize key quantitative parameters for the this compound linker and the associated SPAAC reaction.

| Parameter | Value | Reference |

| Chemical Formula | C35H46N6O9 | [8][9] |

| Molecular Weight | 694.8 g/mol | [8][9] |

| Purity | >95% (HPLC) | [8][10] |

| Solubility | Soluble in Water, DMSO, DMF | [10] |

| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [4][5] |

| DBCO Molar Extinction Coefficient (at ~309 nm) | ~12,000 M⁻¹cm⁻¹ | [11] |

| Reaction Parameter | Recommended Value | Notes |

| Second-Order Rate Constant (SPAAC) | ~0.11 M⁻¹s⁻¹ | [12] |

| Molar Excess of DBCO Linker | 2 to 4-fold molar excess over the azide-protein | [3][13] |

| Reaction Temperature | Room Temperature or 4°C | [3][13] |

| Reaction Time | 2-12 hours at room temperature; up to 18 hours at 4°C | [3][6] |

| Reaction Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-7.4 | |

| DMSO Concentration (from linker stock) | Keep below 20% to avoid protein denaturation |

Stability of DBCO-Labeled Proteins

| Condition | Stability Profile | Reference |

| Storage (at 4°C or -20°C) | DBCO-modified IgG loses 3-5% of its reactivity over 4 weeks. | [2] |

| Linkage Stability (Triazole Bond) | The triazole linkage formed is highly stable under physiological conditions. | [1][2] |

Comparison of Conjugate Characterization Methods

Accurate characterization of the final conjugate, particularly the Degree of Labeling (DoL) or Drug-to-Antibody Ratio (DAR), is critical.[14]

| Method | Principle | Information Provided | Advantages/Disadvantages |

| UV/Vis Spectroscopy | Measures absorbance at 280 nm (protein) and ~309 nm (DBCO) to determine concentrations. | Average DoL/DAR only.[14] | Adv: Simple, rapid, and requires minimal sample.[14] Disadv: Provides only an average value, lacks detail on distribution.[14] |

| Hydrophobic Interaction Chromatography (HIC) | Separates conjugate species based on differences in hydrophobicity. | Average DoL/DAR, distribution of species (e.g., DAR 0, 2, 4), and presence of unconjugated protein.[14] | Adv: Provides distributional information under non-denaturing conditions. Disadv: Requires method development. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates species by chromatography and determines their precise mass-to-charge ratio. | Precise mass of the conjugate, average DoL/DAR, and detailed drug distribution. Can identify conjugation sites.[14] | Adv: Offers the most detailed and accurate characterization.[14] Disadv: Requires specialized instrumentation and expertise. |

Experimental Protocols & Visualizations

Overall Experimental Workflow

The general process involves preparing the azide-modified protein, performing the click reaction with the DBCO linker, and finally, purifying and characterizing the resulting conjugate.

References

- 1. benchchem.com [benchchem.com]

- 2. interchim.fr [interchim.fr]

- 3. lifetein.com [lifetein.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound - Creative Biolabs [creative-biolabs.com]

- 9. precisepeg.com [precisepeg.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. help.lumiprobe.com [help.lumiprobe.com]

- 14. benchchem.com [benchchem.com]

Application Notes and Protocols for Sortase-Mediated Ligation using Gly-Gly-Gly-PEG4-DBCO

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the site-specific modification of proteins using sortase-mediated ligation (SML) with a triglycine-polyethylene glycol-dibenzocyclooctyne (Gly-Gly-Gly-PEG4-DBCO) linker. This powerful technique enables the precise installation of a bioorthogonal DBCO handle onto a protein of interest, facilitating subsequent derivatization through copper-free click chemistry. This is particularly valuable in drug development for the creation of antibody-drug conjugates (ADCs), targeted imaging agents, and other advanced bioconjugates.

Introduction

Sortase A (SrtA), a transpeptidase from Staphylococcus aureus, recognizes the C-terminal LPXTG motif of a target protein.[1] In the presence of a nucleophile containing an N-terminal oligoglycine sequence, SrtA cleaves the peptide bond between threonine and glycine in its recognition motif and catalyzes the formation of a new peptide bond with the incoming nucleophile.[1] This process, known as sortase-mediated ligation or "sortagging," allows for the site-specific and stoichiometric modification of proteins under mild reaction conditions.[2]

The this compound linker is a water-soluble substrate for SrtA that incorporates a DBCO moiety.[3][4][5] The triglycine portion serves as the recognition element for SrtA, while the PEG4 spacer enhances solubility and reduces steric hindrance. The terminal DBCO group is a strained alkyne that can readily and specifically react with azide-containing molecules via strain-promoted azide-alkyne cycloaddition (SPAAC), a form of "click chemistry".[6] This two-step chemoenzymatic approach provides a robust platform for creating well-defined and homogeneous bioconjugates.[7]

Data Presentation

The efficiency of sortase-mediated ligation can be influenced by several factors, including the specific protein substrate, the nature of the nucleophile, and the reaction conditions. The following table summarizes reported ligation efficiencies for various substrates, including those with DBCO moieties, to provide an expected range of performance.

| Protein Substrate | Nucleophile | Ligation Efficiency/Yield | Reference |

| DARP-LPETGGHH5 | GGK-DBCO | High (MA-SML) | [8] |

| GFP with N-terminal LPETG | Azide-functionalized LPETG peptide | Near-quantitative | [6] |

| Antibody with C-terminal LPETG | Gly₅-vcPAB-MMAE | ~80% | [2] |

| Antibody with C-terminal LPETG | Gly₅-DM1 | 76-88% | [2] |

| Trastuzumab with C-terminal LPETG | Various oligo-glycine moieties | ~85-90% |

Experimental Protocols

This section provides a detailed methodology for performing sortase-mediated ligation with this compound, followed by a subsequent click chemistry reaction.

Materials

-

Protein of Interest (POI): Must contain a C-terminal LPXTG recognition motif (e.g., LPETG). For optimal results, a construct with an LPETGGHH₅ tag can be used to facilitate metal-assisted sortase-mediated ligation (MA-SML) and subsequent purification.[8]

-

Sortase A (SrtA): A pentamutant or heptamutant version of SrtA is recommended for enhanced catalytic activity.[1]

-

This compound: Available from commercial suppliers.

-

Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5.

-

Quenching Solution: 500 mM EDTA, pH 8.0.

-

Purification System: Ni-NTA affinity chromatography for His-tagged proteins, followed by size-exclusion chromatography (SEC) or reversed-phase HPLC.

-

Azide-modified molecule: For the subsequent click chemistry reaction.

Sortase-Mediated Ligation Protocol

-

Reaction Setup: In a microcentrifuge tube, combine the following reagents to the indicated final concentrations:

-

Protein of Interest (LPETG-tagged): 50 µM

-

This compound: 250 µM (5-fold molar excess)

-

Sortase A (pentamutant): 2.5 µM

-

10x Reaction Buffer: 1/10th of the final volume

-

Nuclease-free water to the final volume.

-

-

Incubation: Incubate the reaction mixture at 25°C for 1 to 4 hours with gentle agitation. The optimal reaction time may need to be determined empirically for each specific protein.[9]

-

Reaction Quenching (Optional): To stop the reaction, add EDTA to a final concentration of 50 mM. This will chelate the Ca²⁺ ions required for SrtA activity.

-

Purification of the DBCO-labeled Protein:

-

Ni-NTA Affinity Chromatography (for His-tagged proteins): If the starting protein has a C-terminal His-tag downstream of the LPETG motif, the unreacted protein and the SrtA enzyme (which is also His-tagged) will bind to the Ni-NTA resin. The desired DBCO-ligated protein will be in the flow-through and wash fractions.

-

Size-Exclusion Chromatography (SEC) or Reversed-Phase HPLC: These methods can be used to separate the labeled protein from excess this compound and any remaining SrtA.

-

-

Analysis: The success of the ligation can be confirmed by SDS-PAGE, where a shift in the molecular weight of the protein should be observed. Further characterization can be performed using mass spectrometry.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol

-

Reaction Setup: In a suitable reaction buffer (e.g., PBS, pH 7.4), combine the purified DBCO-labeled protein with the azide-containing molecule of interest. A 5 to 10-fold molar excess of the azide-containing molecule is typically used.

-

Incubation: Incubate the reaction mixture at room temperature for 2 to 12 hours. The reaction progress can be monitored by LC-MS.

-

Purification: The final bioconjugate can be purified from the excess azide-reagent using SEC or dialysis.

Visualizations

Sortase-Mediated Ligation Workflow

Caption: Workflow of Sortase-Mediated Ligation.

Mechanism of Sortase-Mediated Ligation and Click Chemistry

Caption: SML mechanism and click chemistry.

References

- 1. Site-Specific Protein Labeling via Sortase-Mediated Transpeptidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sortase Enzyme-Mediated Generation of Site-Specifically Conjugated Antibody Drug Conjugates with High In Vitro and In Vivo Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vectorlabs.com [vectorlabs.com]

- 4. DBCO-PEG4-Gly-Gly-Gly | BroadPharm [broadpharm.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. Direct N- or C-Terminal Protein Labeling Via a Sortase-Mediated Swapping Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sortase-click strategy for defined protein conjugation on a heptavalent cyclodextrin scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient Sortase-Mediated Ligation using a Common C-terminal Fusion Tag - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Click Chemistry Conjugations | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for Creating Antibody-Drug Conjugates with Gly-Gly-Gly-PEG4-DBCO

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of antibody-drug conjugates (ADCs) utilizing the Gly-Gly-Gly-PEG4-DBCO linker. This linker system allows for the conjugation of an azide-modified payload to an antibody via copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal click chemistry reaction. The inclusion of a triglycine peptide motif may offer a potential cleavage site for proteases in the lysosomal compartment of target cells, while the PEG4 spacer enhances solubility and reduces aggregation.[1][2][3]

Introduction